molecular formula C12H15NO3 B107514 4-(Morpholinomethyl)benzoic acid CAS No. 62642-62-0

4-(Morpholinomethyl)benzoic acid

Cat. No.: B107514
CAS No.: 62642-62-0
M. Wt: 221.25 g/mol
InChI Key: QYBXZYYECZFQRX-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)benzoic acid is an organic compound with the chemical formula C12H15NO3. It is characterized by the presence of a morpholinomethyl group attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Method 1: A common synthetic route involves the reaction of 4-bromomethyl-benzoic acid with morpholine in tetrahydrofuran (THF).

    Method 2: Another method involves the hydrolysis of methyl 4-(morpholinomethyl)benzoate using aqueous sodium hydroxide in methanol. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for 4-(Morpholinomethyl)benzoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 4-(Morpholinomethyl)benzoic acid can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Reagents: Common reagents include sodium hydroxide, hydrochloric acid, and various organic solvents such as methanol and THF.

    Conditions: Reactions are typically carried out at room temperature or under reflux conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester form yields the corresponding carboxylic acid.

Scientific Research Applications

4-(Morpholinomethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. detailed studies on its exact mechanism of action are still limited .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-ylmethyl)benzoic acid
  • 4-(4-Morpholinylmethyl)benzoic acid
  • 4-(5-Morpholinylmethyl)benzoic acid

Uniqueness

4-(Morpholinomethyl)benzoic acid is unique due to its specific structural features, which include the morpholinomethyl group attached to the benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBXZYYECZFQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351562
Record name 4-(morpholinomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62642-62-0
Record name 4-(morpholinomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-ium-4-ylmethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Morpholinomethyl)benzoic acid
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4-(Morpholinomethyl)benzoic acid
Reactant of Route 5
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Reactant of Route 6
4-(Morpholinomethyl)benzoic acid

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